![molecular formula C18H21N6Na2O15P3 B070439 Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate CAS No. 171800-68-3](/img/structure/B70439.png)

Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

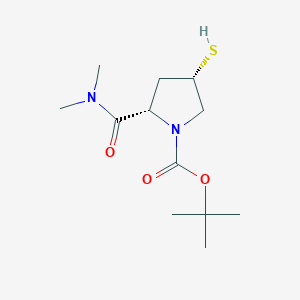

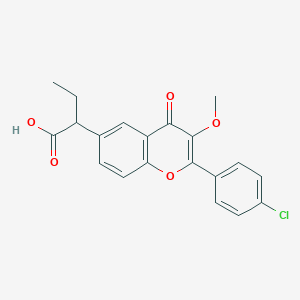

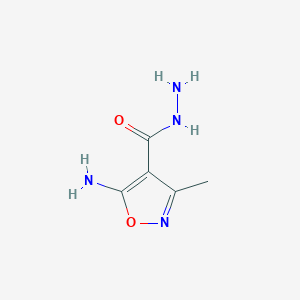

The compound “Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate” is a complex organic molecule. It contains a purine base (adenine), a pentose sugar (ribose), and three phosphate groups. The molecule is a derivative of adenosine triphosphate (ATP), which is a key energy-carrying molecule in cells .

Synthesis Analysis

The synthesis of this compound is not straightforward and would likely involve multiple steps. The information available does not provide a detailed synthesis pathway .Molecular Structure Analysis

The molecular formula of the compound is C27H31N9Na2O15P2. It has a molecular weight of 829.5 g/mol. The structure includes a purine base (adenine), a pentose sugar (ribose), and three phosphate groups .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the available resources .Physical And Chemical Properties Analysis

The compound has a molecular weight of 829.5 g/mol. It has 7 hydrogen bond donors and 20 hydrogen bond acceptors. The compound also has 13 rotatable bonds .科学的研究の応用

Cellular Viability and Imaging

NPE-caged ATP is utilized in cellular viability assays and imaging. It serves as a biologically inactive molecule until activated by UV illumination, which releases ATP in a controlled manner. This property is particularly useful in studying cell viability and functions under different conditions, as well as in high-resolution cellular imaging .

Photolytic Processes

This compound is employed as a photolyzing substrate in luciferase-mediated firefly bioluminescence and other ATP-dependent photolytic processes. The controlled release of ATP upon photolysis allows researchers to investigate the dynamics of these processes with precise spatial and temporal resolution .

Muscle Fiber Research

In muscle physiology, NPE-caged ATP is used to study the relaxation of muscle fibers. By photolysis of caged ATP, researchers can induce a rapid increase in ATP concentration, which in turn affects muscle contraction and relaxation, providing insights into muscle function and disorders .

Intracellular Mechanisms

The ability to release ATP in a time- and quantity-specific manner within cells makes NPE-caged ATP a valuable tool for studying intracellular mechanisms. It helps in understanding the role of ATP in various cellular processes, including signal transduction, metabolism, and cell motility .

Molecular Motor Dynamics

NPE-caged ATP is used to study the dynamics of ATP-driven linear molecular motors, such as myosin Va. These studies are crucial for understanding the movement of organelles and vesicles within cells, which is essential for cellular transport and communication .

ATP as a Research Tool

Beyond its role as an energy currency, ATP is a substrate for many kinases involved in cell signaling and adenylate cyclase(s) that produce the second messenger cAMP. NPE-caged ATP, therefore, serves as a versatile tool in research involving cellular energy, signaling pathways, and enzymatic reactions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N6O15P3.2Na/c1-9(10-4-2-3-5-11(10)24(27)28)37-41(31,32)39-42(33,34)38-40(29,30)35-6-12-14(25)15(26)18(36-12)23-8-22-13-16(19)20-7-21-17(13)23;;/h2-5,7-9,12,14-15,18,25-26H,6H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,20,21);;/q;2*+1/p-2/t9?,12-,14-,15-,18-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGOHIKVVKFGGU-DZHDPEGHSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N6Na2O15P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583343 |

Source

|

| Record name | Disodium 5'-O-(hydroxy{[({[1-(2-nitrophenyl)ethoxy]phosphinato}oxy)phosphinato]oxy}phosphoryl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate | |

CAS RN |

171800-68-3 |

Source

|

| Record name | Disodium 5'-O-(hydroxy{[({[1-(2-nitrophenyl)ethoxy]phosphinato}oxy)phosphinato]oxy}phosphoryl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)

![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)

![4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B70369.png)

![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)

![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)